molecular formula C13H23N3O3 B13863913 tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate

tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate

Cat. No.: B13863913
M. Wt: 269.34 g/mol
InChI Key: ZEOIPSMHUAVNIX-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an oxadiazole ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an appropriate oxadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and functionalized materials .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications .

Medicine

In medicine, this compound is investigated for its pharmacological activities. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new medications .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxadiazole ring and carbamate group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate

InChI

InChI=1S/C13H23N3O3/c1-12(2,3)10-15-9(19-16-10)7-8-14-11(17)18-13(4,5)6/h7-8H2,1-6H3,(H,14,17)

InChI Key

ZEOIPSMHUAVNIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=N1)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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